An In-depth Technical Guide to Methyl Thiophene-3-Acetate: Synthesis, Properties, and Applications in Modern Drug Discovery
An In-depth Technical Guide to Methyl Thiophene-3-Acetate: Synthesis, Properties, and Applications in Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl thiophene-3-acetate (CAS No. 58414-52-1), a key heterocyclic building block in organic synthesis and pharmaceutical development. We will delve into its fundamental chemical and physical properties, explore validated synthesis protocols, discuss its strategic applications in drug discovery, and outline robust analytical methodologies for its characterization and quality control. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.
Core Compound Identification and Properties
Methyl thiophene-3-acetate is a sulfur-containing heterocyclic compound that serves as a valuable intermediate. The thiophene ring is a well-recognized "privileged scaffold" in medicinal chemistry, known for its bioisosteric relationship with the benzene ring, which can enhance interaction with various biological targets.[1]
Chemical Identity
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) Registry Number.
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IUPAC Name: methyl 2-(thiophen-3-yl)acetate[]
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Synonyms: Methyl 3-thienylacetate, Thiophene-3-acetic acid methyl ester[3][4][9]
Physicochemical Properties
A thorough understanding of the physicochemical properties is critical for its application in synthesis and formulation.
| Property | Value | Source |
| Molecular Weight | 156.20 g/mol | [3][4][] |
| Appearance | Liquid | [6] |
| Boiling Point | 125-129°C at 25 mmHg | [9] |
| Refractive Index | 1.5215 | [9] |
| Topological Polar Surface Area | 54.5 Ų | [2] |
| Canonical SMILES | COC(=O)CC1=CSC=C1 | [2][] |
| InChI Key | RZGRWVULDSXQSM-UHFFFAOYSA-N | [2][6] |
Synthesis of Methyl Thiophene-3-Acetate
The synthesis of thiophene derivatives is a cornerstone of heterocyclic chemistry. While various methods exist for creating the thiophene ring itself, such as the Paal-Knorr or Gewald synthesis, the preparation of Methyl thiophene-3-acetate typically involves the esterification of the corresponding carboxylic acid.[10]
Esterification of 3-Thiopheneacetic Acid
A direct and high-yielding method for preparing Methyl thiophene-3-acetate is the esterification of 3-Thiopheneacetic acid. The use of (Trimethylsilyl)diazomethane (TMS-diazomethane) offers a mild and efficient route, avoiding harsh acidic conditions that could be detrimental to sensitive substrates.
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Preparation: Dissolve 3-Thiopheneacetic acid (1 equivalent) in a suitable solvent mixture, such as Methanol (MeOH).
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Reaction Initiation: Cool the solution to 0°C in an ice bath.
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Reagent Addition: Add TMS-diazomethane (typically a 2.0 M solution in hexanes) dropwise to the cooled solution. The reaction progress can be monitored by the cessation of gas evolution.
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Stirring: Allow the reaction to stir for approximately 3 hours at 0°C to room temperature.
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Quenching: Carefully quench any excess TMS-diazomethane by adding a few drops of acetic acid.
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Work-up: Remove the solvents under reduced pressure (rotary evaporation).
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Purification: Purify the resulting crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 3-15%) to yield pure Methyl thiophene-3-acetate.
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Mild Conditions: TMS-diazomethane is preferred over traditional methods like Fischer esterification (acid and alcohol) because it operates under neutral conditions, preserving the integrity of the thiophene ring which can be sensitive to strong acids.
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High Yield: This method is known for producing high yields of the desired ester with minimal side products.
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Safety: While effective, it is crucial to handle TMS-diazomethane with care in a well-ventilated fume hood as it is a potentially explosive and toxic reagent.
Caption: Synthetic utility of Methyl thiophene-3-acetate in drug discovery.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of Methyl thiophene-3-acetate. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the principal techniques employed for this purpose. [11]
High-Performance Liquid Chromatography (HPLC)
HPLC is ideal for assessing the purity of the compound and quantifying it in reaction mixtures or final products.
[11]
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Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A gradient of Acetonitrile and water (often with a small amount of acid like 0.1% phosphoric acid to improve peak shape).
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Example Gradient: Start at 40% Acetonitrile, ramp to 70% over 8 minutes, hold, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 30°C.
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Detection: UV detector set at a wavelength where the thiophene chromophore absorbs, typically around 230-260 nm.
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Injection Volume: 10 µL.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for confirming the molecular weight and fragmentation pattern, which provides definitive structural identification.
[11]
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Column: A capillary column with a non-polar or mid-polarity stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
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Injector Temperature: 250°C.
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Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Mass Range: Scan from m/z 35 to 350.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.
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Hazard Statements: Based on supplier data, related compounds can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [6]* Precautionary Measures:
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Use in a well-ventilated area or fume hood. [12] * Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [12][13] * Ground and bond containers when transferring material to prevent static discharge. [12] * Keep away from heat, sparks, and open flames. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. [6][12]Ambient temperatures are generally suitable for storage. [2]
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Conclusion
Methyl thiophene-3-acetate is a fundamentally important building block for chemical synthesis, particularly within the realm of drug discovery and development. Its well-defined physicochemical properties, accessible synthesis routes, and versatile reactivity make it an invaluable tool for medicinal chemists. The analytical and safety protocols outlined in this guide provide a robust framework for its effective and safe utilization in a research and development setting.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methylthiophene, 99+%. Retrieved from [Link]
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Agilent Technologies. (2019). Safety Data Sheet. Retrieved from [Link]
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CPAChem. (n.d.). Safety data sheet. Retrieved from [Link]
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SpectraBase. (n.d.). Benzo[B]thiophene-3-acetic acid, methyl ester. Retrieved from [Link]
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Der Pharma Chemica. (2016). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 3-Methylthiophene: Applications in Polymerization and Chemical Synthesis. Retrieved from [Link]
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Chromatography Forum. (2009). methyl(methylthio)acetate need help quickly. Retrieved from [Link]
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